4H-1-Benzopyran-4-one, 6,8-dichloro-5,7-dihydroxy-2-phenyl-
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Overview
Description
6,8-Dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of chlorine atoms at positions 6 and 8, hydroxyl groups at positions 5 and 7, and a phenyl group at position 2 on the chromen-4-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and substituted benzaldehydes.
Claisen-Schmidt Condensation: The initial step involves a Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, to form chalcones.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core.
Chlorination: The final step involves the selective chlorination of the chromen-4-one core at positions 6 and 8 using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Amino or thio-substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 6,8-dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxy-2-phenyl-4H-chromen-4-one: Lacks chlorine atoms but has similar hydroxyl and phenyl groups.
5,7-Dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one: Contains a methoxy group instead of chlorine atoms.
Baicalin: A natural flavonoid with similar hydroxyl groups but different substitution patterns.
Uniqueness
6,8-Dichloro-5,7-dihydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of chlorine atoms at positions 6 and 8, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s lipophilicity, potentially improving its bioavailability and cellular uptake.
Properties
CAS No. |
32140-66-2 |
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Molecular Formula |
C15H8Cl2O4 |
Molecular Weight |
323.1 g/mol |
IUPAC Name |
6,8-dichloro-5,7-dihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8Cl2O4/c16-11-13(19)10-8(18)6-9(7-4-2-1-3-5-7)21-15(10)12(17)14(11)20/h1-6,19-20H |
InChI Key |
JSHVFWDNGQOQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O |
Origin of Product |
United States |
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